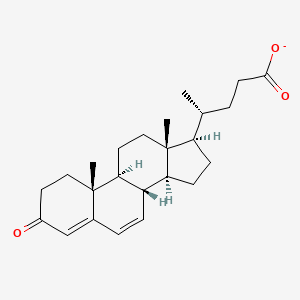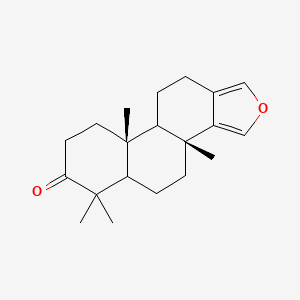![molecular formula C45H62N6O12 B1258002 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1258002.png)
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound plays a crucial role in the conversion of hydrogenobyrinic acid to cobyrinic acid, which is a precursor to vitamin B12. The compound is involved in the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, facilitating the formation of cobyrinic acid a,c-diamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is synthesized through the action of hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the reaction between hydrogenobyrinic acid, ATP, and L-glutamine, resulting in the formation of hydrogenobyrinic acid a,c-diamide, ADP, phosphate, and L-glutamate . The reaction conditions typically involve an aqueous environment with the presence of ATP and L-glutamine as substrates.
Industrial Production Methods: Industrial production of hydrogenobyrinic acid a,c-diamide is often integrated into the microbial fermentation processes used for vitamin B12 production. Microorganisms such as Pseudomonas denitrificans and Propionibacterium freudenreichii are commonly employed due to their ability to produce high yields of vitamin B12 . Metabolic engineering and optimization of fermentation conditions, including the use of glucose and corn steep liquor as carbon and nitrogen sources, have been shown to enhance the production of hydrogenobyrinic acid a,c-diamide .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid primarily undergoes amidation reactions. The compound is also involved in the insertion of cobalt into the corrin ring during the biosynthesis of coenzyme B12 .
Common Reagents and Conditions: The amidation reactions typically require ATP, L-glutamine, and water as reagents. The cobalt insertion reaction involves cobalt ions (Co^2+), ATP, and water .
Major Products Formed: The major products formed from these reactions include cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide .
Applications De Recherche Scientifique
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid has significant applications in scientific research, particularly in the study of vitamin B12 biosynthesis. The compound is used to investigate the enzymatic pathways and mechanisms involved in the production of cobalamin. Additionally, it serves as a precursor for the synthesis of various cobalamin derivatives, which are utilized in biochemical and medical research .
In the field of metabolic engineering, hydrogenobyrinic acid a,c-diamide is employed to enhance the production of vitamin B12 in engineered microbial strains. This has implications for the pharmaceutical, food, and chemical industries, where vitamin B12 is a valuable commodity .
Mécanisme D'action
The mechanism of action of hydrogenobyrinic acid a,c-diamide involves its role as a substrate for hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, resulting in the formation of hydrogenobyrinic acid a,c-diamide . This compound then participates in the cobalt insertion reaction catalyzed by cobaltochelatase, leading to the production of cob(II)yrinic acid a,c-diamide .
Comparaison Avec Des Composés Similaires
- Cobyrinic acid a,c-diamide
- Cob(II)yrinic acid a,c-diamide
- 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid (2-)
Comparison: this compound is unique in its role as an intermediate in the biosynthesis of cobalamin. While cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide are also intermediates in the same pathway, hydrogenobyrinic acid a,c-diamide is specifically involved in the amidation reactions that convert hydrogenobyrinic acid to cobyrinic acid a,c-diamide . The compound hydrogenobyrinic acid a,c-diamide (2-) is a dianionic form of hydrogenobyrinic acid a,c-diamide and is relevant in the context of its ionization state at physiological pH .
Propriétés
Formule moléculaire |
C45H62N6O12 |
|---|---|
Poids moléculaire |
879 g/mol |
Nom IUPAC |
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid |
InChI |
InChI=1S/C45H62N6O12/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61/h18,23-26,40,48H,9-17,19-20H2,1-8H3,(H2,46,52)(H2,47,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24-,25-,26+,40-,42-,43+,44+,45+/m1/s1 |
Clé InChI |
ZGGWTIPDUOTHRA-NREUJTCUSA-N |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)/C)/[C@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)N |
SMILES canonique |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)N)C)C)N3)(C)CC(=O)N)CCC(=O)O)(C)C)CCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)

![[(9R)-5,8,9-trihydroxy-5-methyl-9-[(9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]decyl] 2-bromoacetate](/img/structure/B1257930.png)





![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)
![N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1257943.png)
